molecular formula C10H14N2O5 B7909129 L-Thymidine

L-Thymidine

Cat. No.: B7909129
M. Wt: 242.23 g/mol
InChI Key: IQFYYKKMVGJFEH-GJMOJQLCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Thymidine is a nucleoside analog that plays a crucial role in various biological processes. This compound is structurally related to thymidine, a nucleoside component of DNA. It is known for its significance in medicinal chemistry, particularly in antiviral and anticancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Thymidine typically involves the glycosylation of thymine with a protected sugar derivative, followed by deprotection steps. The reaction conditions often include the use of Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) to facilitate the glycosylation reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to produce the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: L-Thymidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various chemical and biological studies .

Scientific Research Applications

L-Thymidine has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Thymidine involves its incorporation into DNA during replication. This incorporation can lead to chain termination or mutations, thereby inhibiting viral replication or inducing apoptosis in cancer cells. The molecular targets include viral DNA polymerases and cellular enzymes involved in DNA synthesis .

Comparison with Similar Compounds

Uniqueness: L-Thymidine is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities. Its ability to be selectively incorporated into viral DNA makes it a valuable compound in antiviral research .

Properties

IUPAC Name

1-[(2R,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFYYKKMVGJFEH-GJMOJQLCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@@H](O2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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